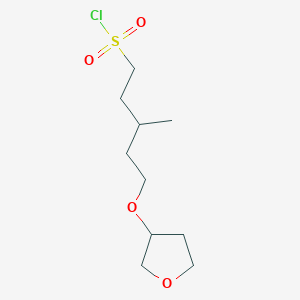

3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride

Description

3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride is a sulfonate ester derivative featuring a sulfonyl chloride group and a tetrahydrofuran (THF) ether linkage. This compound is of interest in organic synthesis, particularly as a reactive intermediate for introducing sulfonate groups into target molecules. Its structure combines a flexible pentane chain with a THF ring, which may influence its solubility, stability, and reactivity compared to simpler sulfonyl chlorides.

Properties

Molecular Formula |

C10H19ClO4S |

|---|---|

Molecular Weight |

270.77 g/mol |

IUPAC Name |

3-methyl-5-(oxolan-3-yloxy)pentane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H19ClO4S/c1-9(4-7-16(11,12)13)2-6-15-10-3-5-14-8-10/h9-10H,2-8H2,1H3 |

InChI Key |

GWURBLMAYBASQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCOC1CCOC1)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride can be achieved through several synthetic routes. One common method involves the reaction of 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-ol with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction typically proceeds as follows:

- Dissolve 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-ol in anhydrous dichloromethane.

- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0-5°C.

- Stir the reaction mixture at room temperature for several hours.

- Remove the solvent under reduced pressure to obtain the crude product.

- Purify the product by column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: Oxidation of the compound can yield sulfonic acids or sulfonyl fluorides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is electrophilic and readily reacts with nucleophilic species, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups—sulfonyl chloride and THF ether—distinguish it from other sulfonate derivatives. Below is a comparison with structurally related compounds:

- Sulfonyl Chloride Reactivity: The pentane-THF backbone in the target compound may reduce electrophilicity at the sulfonyl chloride compared to methanesulfonyl chloride due to steric hindrance or electronic effects from the ether oxygen. This could slow hydrolysis or aminolysis reactions, a trade-off for improved stability in specific solvents .

- THF Ether Influence : The THF moiety enhances solubility in polar aprotic solvents (e.g., DMF, THF), contrasting with aliphatic sulfonyl chlorides like octanesulfonyl chloride, which exhibit lower polarity. This property aligns with trends observed in nucleotide analogs containing THF-derived sugar moieties .

Crystallographic and Computational Analysis

For example, SHELXL’s robust handling of twinned data or high-resolution refinement could be critical for resolving conformational flexibility in the pentane-THF chain .

Biological Activity

3-Methyl-5-((tetrahydrofuran-3-yl)oxy)pentane-1-sulfonyl chloride is an organic compound classified as a sulfonyl chloride. Its molecular formula is C₉H₁₉ClO₃S, with a molecular weight of approximately 270.77 g/mol. This compound features a sulfonyl chloride group (-SO₂Cl) attached to a pentane chain, which is further substituted with a tetrahydrofuran-3-yl group and a methyl group. The structural characteristics of this compound suggest potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The unique structure of this compound imparts distinct steric and electronic properties compared to other sulfonyl chlorides. This influences its reactivity and selectivity in various chemical reactions, particularly nucleophilic substitutions, which are crucial for synthesizing biologically active compounds.

| Compound Name | Structure Features |

|---|---|

| Methanesulfonyl Chloride | Contains a single methyl group; simpler structure |

| Benzenesulfonyl Chloride | Contains a benzene ring instead of a tetrahydrofuran group |

| Tosyl Chloride (p-Toluenesulfonyl Chloride) | Features a toluene ring with a para-methyl group |

| 3-(Oxolan-3-yl)propane-1-sulfonyl chloride | Similar structure but with an oxolane ring |

| 2-(((Tetrahydrofuran-3-yl)oxy)methyl)butane-1-sulfonyl chloride | Different alkyl chain attached to the sulfonyl chloride group |

Biological Activity

While specific biological activities of this compound have not been extensively documented, sulfonyl chlorides generally exhibit significant interactions with biological molecules. They can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to therapeutic effects or modulation of biological activity. Such modifications may impact enzyme function or protein activity, making these compounds valuable in drug development and medicinal chemistry.

Sulfonyl chlorides like this compound can participate in several mechanisms:

- Covalent Modification : They can react with nucleophilic amino acids (e.g., cysteine, lysine) in proteins, leading to irreversible inhibition or activation of enzymatic activity.

- Prodrug Formation : The compound may serve as a precursor for biologically active metabolites after undergoing hydrolysis or other transformations within biological systems.

- Targeted Delivery : Due to their reactive nature, sulfonyl chlorides can be designed for targeted drug delivery systems where they selectively modify specific biomolecules.

Case Studies and Research Findings

Research on similar sulfonyl chlorides has shown promising results in various applications:

- Anticancer Agents : Compounds containing sulfonyl groups have been investigated for their potential to inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation.

- Antimicrobial Activity : Some sulfonyl chlorides exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

- Enzyme Inhibition : Studies have demonstrated that certain sulfonyl chlorides can effectively inhibit proteases and other enzymes critical for viral replication.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.